molecular formula C12H20N2O B13262081 2-({[3-(Dimethylamino)propyl]amino}methyl)phenol CAS No. 225795-36-8

2-({[3-(Dimethylamino)propyl]amino}methyl)phenol

Cat. No.: B13262081
CAS No.: 225795-36-8
M. Wt: 208.30 g/mol
InChI Key: MULAZUQKYDJFFW-UHFFFAOYSA-N
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Description

2-({[3-(Dimethylamino)propyl]amino}methyl)phenol is a chemical compound that features a phenol group substituted with a dimethylamino propylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[3-(Dimethylamino)propyl]amino}methyl)phenol typically involves the reaction of 2-hydroxybenzaldehyde with 3-(dimethylamino)propylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of solvents and catalysts is optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-({[3-(Dimethylamino)propyl]amino}methyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

2-({[3-(Dimethylamino)propyl]amino}methyl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or reagent.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-({[3-(Dimethylamino)propyl]amino}methyl)phenol involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    3-(Dimethylamino)propylamine: A related compound used in the synthesis of surfactants and other chemicals.

    2-Dimethylaminoethanol: Another similar compound with applications in the production of pharmaceuticals and cosmetics.

Uniqueness

2-({[3-(Dimethylamino)propyl]amino}methyl)phenol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a phenol group with a dimethylamino propylamine moiety allows for versatile reactivity and a wide range of applications.

Properties

CAS No.

225795-36-8

Molecular Formula

C12H20N2O

Molecular Weight

208.30 g/mol

IUPAC Name

2-[[3-(dimethylamino)propylamino]methyl]phenol

InChI

InChI=1S/C12H20N2O/c1-14(2)9-5-8-13-10-11-6-3-4-7-12(11)15/h3-4,6-7,13,15H,5,8-10H2,1-2H3

InChI Key

MULAZUQKYDJFFW-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNCC1=CC=CC=C1O

Origin of Product

United States

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